Etodolac 41340-25-4: COX-2 Selectivity Ratio Compared to Six NSAIDs
Etodolac exhibits the highest COX-2 selectivity ratio among six tested NSAIDs, demonstrating a significantly greater preference for COX-2 over COX-1 inhibition [1]. This preferential selectivity is a key determinant of its reduced gastrointestinal toxicity profile.
| Evidence Dimension | COX-2 Selectivity Ratio (IC50 COX-1 / IC50 COX-2) |
|---|---|
| Target Compound Data | Selectivity ratio not numerically reported in this abstract but stated as 'the greatest ratio' |
| Comparator Or Baseline | Indomethacin, diclofenac sodium, naproxen, piroxicam, zaltoprofen |
| Quantified Difference | Etodolac demonstrated the greatest ratio among the six NSAIDs tested [1]. |
| Conditions | In vitro enzyme inhibition assay using isolated cyclooxygenase enzymes |
Why This Matters
Higher COX-2 selectivity is directly correlated with reduced suppression of gastroprotective prostaglandins, translating to a lower incidence of NSAID-induced gastrointestinal ulcers and bleeding in clinical practice.
- [1] Kawai S, Nishida S, Kato M, et al. Effects of etodolac on prostaglandin E2 biosynthesis. Japanese Journal of Inflammation. 1995;15(5):409-411. View Source
